[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol is a compound with a unique structure that includes a cyclohexene ring substituted with an amino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol typically involves the use of starting materials such as cyclohexene derivatives. One common method involves the reduction of a suitable precursor, such as a nitro or nitrile compound, followed by functional group transformations to introduce the amino and methanol groups. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions often involve the use of acyl chlorides or isocyanates in the presence of a base.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, carboxylic acids, amides, and carbamates.
Scientific Research Applications
[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol can be compared to other similar compounds, such as:
Abacavir: A nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV.
1592U89: A carbocyclic nucleoside analog with potent anti-HIV activity.
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and the presence of both amino and methanol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-6(5-9)2-4-7/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLAIXAZRWAPT-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C=C[C@H]1CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.